Sodium glycocholate hydrate (CAS 338950-81-5) is a conjugated bile salt and anionic biosurfactant widely utilized as a permeation enhancer, liposome stabilizer, and solubilizing agent in pharmaceutical formulations [1]. As a glycine conjugate of cholic acid, it exhibits a critical micelle concentration (CMC) of approximately 12.9 to 13.8 mM, allowing it to form stable primary and secondary micelles . In procurement and material selection, the highly purified hydrate form is prioritized for its lot-to-lot reproducibility, precise molarity control in buffer preparation, and established biocompatibility compared to synthetic non-ionic detergents. It serves as a critical excipient in the development of bilosomes, mixed micelles, and oral peptide delivery systems [1].
Substituting sodium glycocholate hydrate with other bile salts, such as sodium deoxycholate (SDC) or sodium taurocholate (STC), or with synthetic surfactants like Tween 80, frequently compromises formulation efficacy and stability [1]. SDC, while a strong solubilizer, exhibits higher cellular toxicity and lower protective efficacy against gastrointestinal enzymes [2]. STC and unconjugated cholates often fail to achieve the same degree of phospholipid solubilization required for clear mixed micelle formation [1]. Furthermore, utilizing anhydrous sodium glycocholate instead of the defined hydrate form introduces hygroscopic variability during weighing, leading to inconsistent CMC thresholds and irreproducible liposomal particle sizes during manufacturing scale-up.
In comparative formulation studies of bile salt-phosphatidylcholine mixed micelles (BS/SPC-MM), sodium glycocholate demonstrates the highest solubilizing capacity for commercial grades of soya phosphatidylcholine (SPC) [1]. The solubilization efficiency follows a strict quantitative hierarchy: Sodium cholate (SC) < Sodium deoxycholate (SDC) < Sodium glycocholate (SGC). This property allows SGC to form clear, stable micellar solutions at lower relative concentrations than its structural analogs, directly impacting formulation feasibility [1].
| Evidence Dimension | Solubilizing capacity for Soya Phosphatidylcholine (SPC) |
| Target Compound Data | Highest relative SPC solubilization capacity |
| Comparator Or Baseline | Sodium cholate (SC) and Sodium deoxycholate (SDC) |
| Quantified Difference | SGC > SDC > SC in maximum lipid solubilization for clear micelle formation |
| Conditions | Aqueous mixed micelle preparation using commercial SPC |
Enables formulation scientists to achieve higher lipid-to-surfactant ratios in mixed micelles, reducing the total surfactant load and associated toxicity in parenteral or oral drug delivery.
When utilized in liposomal delivery systems for peptides such as insulin, sodium glycocholate provides significantly better protection against proteolytic enzymes (pepsin, trypsin, and α-chymotrypsin) than its counterparts [1]. In vivo models demonstrate that SGC-liposomes achieve an oral bioavailability of 8.5% to 11.0% (relative to subcutaneous injection), which is quantitatively higher than formulations utilizing sodium taurocholate (STC) or sodium deoxycholate (SDC) [1].
| Evidence Dimension | Oral bioavailability of liposomal insulin |
| Target Compound Data | 8.5% - 11.0% relative bioavailability |
| Comparator Or Baseline | SDC-liposomes and STC-liposomes |
| Quantified Difference | SGC-liposomes yielded the highest bioavailability and superior enzymatic protection |
| Conditions | In vivo diabetic and non-diabetic rat models; reversed-phase evaporation liposomes |
Justifies the selection of SGC as the primary bile salt excipient for oral peptide and protein formulations (e.g., insulin, semaglutide) where gastrointestinal degradation is the primary barrier to efficacy.
The defined hydrate form of sodium glycocholate (CAS 338950-81-5, MW 507.64 g/mol) provides a stable, non-hygroscopic crystalline matrix compared to anhydrous bile salts . Because the critical micelle concentration (CMC) of SGC is highly specific (~12.9 to 13.8 mM), even minor water absorption in anhydrous batches can skew molarity calculations, leading to premature micellization or variable liposome particle sizes. The hydrate form ensures lot-to-lot consistency in buffer preparation and pH control.
| Evidence Dimension | Molar precision and formulation reproducibility |
| Target Compound Data | Stable molecular weight (507.64 g/mol) resisting ambient moisture shifts |
| Comparator Or Baseline | Anhydrous sodium glycocholate (MW 487.61 g/mol) |
| Quantified Difference | Elimination of hygroscopic weight-gain errors during scale-up weighing |
| Conditions | Industrial buffer preparation and mixed micelle formulation |
Prevents costly batch failures in pharmaceutical manufacturing by ensuring exact surfactant concentrations are met for reproducible liposomal particle size.
Capitalizing on its documented protection against pepsin and trypsin, sodium glycocholate hydrate is the preferred bile salt for formulating bilosomes and liposomes for the oral administration of biologics like insulin and semaglutide [1].
Due to its established capacity to solubilize soya phosphatidylcholine (SPC) more effectively than sodium deoxycholate, SGC hydrate is utilized to create clear, stable mixed micelles that enhance the aqueous solubility of lipophilic active pharmaceutical ingredients [2].
Sodium glycocholate hydrate's well-defined critical micelle concentration (~13 mM) and stable hydrate stoichiometry make it highly reliable for precise buffer formulation in molecular biology, ensuring reproducible extraction of membrane proteins and consistent cell culture media preparation .